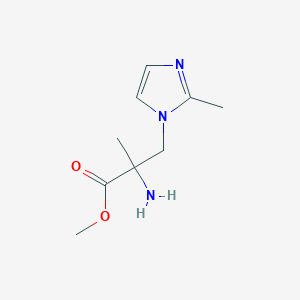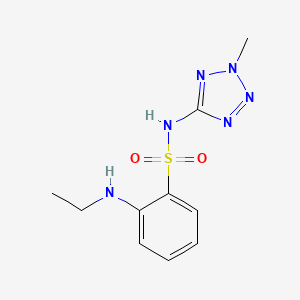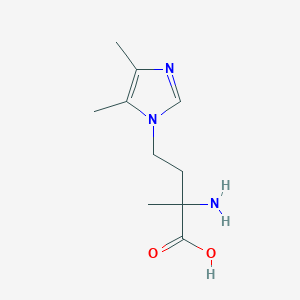
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of indene, a bicyclic hydrocarbon, and features a carbaldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethyl-2,3-dihydro-1H-indene.
Oxidation: The starting material undergoes oxidation to introduce the carbaldehyde group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for further oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 2,2-Dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to develop new bioactive molecules for pharmaceutical research.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1H-indene: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid: An oxidized form of the compound with different chemical properties.
2,2-Dimethyl-2,3-dihydro-1H-indene-5-methanol: A reduced form with an alcohol group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the indene core and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
88633-01-6 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-12(2)6-10-4-3-9(8-13)5-11(10)7-12/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
PXGHIYKXPXRULP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C1)C=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)





![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)




